Benzyl 4-methylnicotinate
Overview
Description
Benzyl 4-methylnicotinate is an organic compound with the molecular formula C14H13NO2. It is a derivative of nicotinic acid, where the benzyl group is esterified to the carboxyl group of 4-methylnicotinic acid. This compound is known for its vasodilatory properties and is used in various topical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-methylnicotinate can be synthesized through the esterification of 4-methylnicotinic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Benzyl 4-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s vasodilatory properties make it useful in studies related to blood flow and vascular biology.
Medicine: It is incorporated into topical formulations for its ability to enhance blood flow and provide relief from muscle and joint pain.
Industry: this compound is used in the formulation of cosmetics and pharmaceuticals due to its skin-penetrating and vasodilatory effects.
Mechanism of Action
The primary mechanism of action of Benzyl 4-methylnicotinate involves its ability to act as a vasodilator. Upon topical application, it penetrates the skin and is hydrolyzed by esterases to release nicotinic acid. Nicotinic acid then induces vasodilation by increasing the production of prostaglandins, which relax the smooth muscles of blood vessels, thereby enhancing blood flow.
Comparison with Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used for similar vasodilatory purposes.
Ethyl nicotinate: Similar in structure and function, used in topical formulations.
Butyl nicotinate: Known for its vasodilatory properties and used in various topical applications.
Uniqueness: Benzyl 4-methylnicotinate is unique due to the presence of the benzyl group, which enhances its lipophilicity and skin penetration capabilities compared to other nicotinic acid esters. This makes it particularly effective in topical formulations where deep tissue penetration is desired.
Properties
IUPAC Name |
benzyl 4-methylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-7-8-15-9-13(11)14(16)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSYWRWXWPEOEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10709673 | |
Record name | Benzyl 4-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10709673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164464-66-8 | |
Record name | Benzyl 4-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10709673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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